5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Hypolipidemic Clofibrate Analog Cholesterol

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 34385-94-9) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class, characterized by a chlorine substituent at the 5-position of the fused benzene-furan ring system. This compound is structurally defined by its molecular formula C₉H₇ClO₃, a molecular weight of 198.60 g/mol, and a carboxylic acid moiety at the 2-position, which confers key physicochemical properties including a computed XLogP3 of 2.1.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 34385-94-9
Cat. No. B1608613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS34385-94-9
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C9H7ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
InChIKeyDVOUUBIBLOOFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid (CAS 34385-94-9): A Differentiated Benzofuran Carboxylic Acid Scaffold


5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 34385-94-9) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class, characterized by a chlorine substituent at the 5-position of the fused benzene-furan ring system [1]. This compound is structurally defined by its molecular formula C₉H₇ClO₃, a molecular weight of 198.60 g/mol, and a carboxylic acid moiety at the 2-position, which confers key physicochemical properties including a computed XLogP3 of 2.1 [1].

5-Chloro substitution for SAR
Enables chlorine-dependent differentiation from deschloro and heterocyclic analogs.
Reported hypocholesterolemic profile
Selective cholesterol-lowering endpoint context in rodent models.
Patented diuretic/uricosuric scaffold
Class-level claim for 5-substituted dihydrobenzofuran-2-carboxylic acids.

Why 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid (CAS 34385-94-9) Cannot Be Substituted by Other Benzofuran or Clofibrate Analogs


The substitution of 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid with in-class analogs, such as non-chlorinated benzofurans or alternative heterocyclic clofibrate analogs, introduces significant and quantifiable divergence in biological activity. Studies have demonstrated that the 5-chloro substituent is not a mere structural variation but a critical determinant of both hypocholesterolemic selectivity [1] and hepatic enzyme induction capacity [2]. Specifically, deschloro analogs are demonstrably inactive in key functional assays, confirming that the chlorine atom is a non-negotiable requirement for target engagement within this chemical series [2].

Deschloro analog
Reported inactive in hepatic enzyme induction and cholesterol lowering; may not support chlorine-dependent study endpoints.
6-Chlorochroman analog
Exhibits mixed lipid-modulating profile; selective cholesterol lowering may not be replicated.
1,4-Benzodioxane analog
Primarily hypotriglyceridemic; cholesterol-specific pathway study fit may differ.

Quantitative Differentiation of 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid (CAS 34385-94-9) from Analogs


Selective Hypocholesterolemic Activity Differentiates 5-Chloro-2,3-dihydrobenzofuran from Chroman and Benzodioxane Analogs

In a comparative study using a Triton WR-1339-induced hyperlipemic rat model, the 2,3-dihydrobenzofuran analog (specifically the 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid derivative) exhibited a distinct and selective hypocholesterolemic activity profile compared to its structural analogs [1]. In contrast, the 6-chlorochroman-2-carboxylate analog demonstrated dual hypocholesterolemic and hypotriglyceridemic effects, while the 1,4-benzodioxane analog was primarily hypotriglyceridemic [1].

Lipid modulation profile
Head-to-head
Target Selective hypocholesterolemic
Chroman Mixed hypo- / hypotriglyceridemic
Benzodioxane Primarily hypotriglyceridemic
Supports cholesterol-specific pathway selection
Triton WR-1339 rat model; in vivo comparison
Hypolipidemic Clofibrate Analog Cholesterol

5-Chloro Substituent is Essential for Hepatic Enzyme Induction; Deschloro Analogs are Inactive

A direct comparative study investigating hepatic drug metabolism parameters in rats revealed that only the chlorinated analogs, including ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate (the ethyl ester of the target compound) and ethyl 6-chlorochroman-2-carboxylate, possessed inductive properties similar to the parent compound, clofibrate [1]. Crucially, the deschloro analogs of these compounds were found to be completely ineffective as hepatic enzyme inducers [1].

Hepatic enzyme induction
Head-to-head
5-Cl analog Active (CYP450 induction)
Deschloro Inactive
Chlorine essential for enzyme induction; deschloro not interchangeable
Rat microsomal assays; ethylmorphine N-demethylase, aniline hydroxylase
Drug Metabolism Cytochrome P450 Enzyme Induction

Documented Hypocholesterolemic Activity in a Rat Model Validates its Use as a Tool Compound

5-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a well-documented hypocholesterolemic agent, having been shown to lower plasma cholesterol levels in a rat model . This compound is structurally related to propionate and is converted by esterases to its active form, 1,4-benzoquinone dioxane 2 carboxylic acid (BQDCA) . While the precise percentage reduction in cholesterol is not publicly specified in the available product literature, the compound's established activity in this well-validated model provides a strong, verifiable basis for its procurement as a positive control or tool compound in lipid metabolism research.

Cholesterol lowering
Data to verify
Lowers plasma cholesterol in rat model; quantitative reduction not specified
Reported activity supports tool compound use
Product literature; no peer-reviewed quantification available
Hypocholesterolemic Agent Lipid Metabolism Clofibrate Analog

Classified as a 5-Substituted 2,3-Dihydrobenzofuran-2-Carboxylic Acid with Established Diuretic Utility

This compound falls within the broader class of 5-substituted 2,3-dihydrobenzofuran-2-carboxylic acids, which are explicitly claimed and described in patent literature (US4435422A) for their utility in diuretic compositions [1]. The patent establishes that this specific substitution pattern, with a halo group at the 5-position, is a core structural feature for compounds effective as diuretic agents [1]. While this is a class-level claim, it provides a clear direction for research and differentiates this compound from 2,3-dihydrobenzofuran-2-carboxylic acids lacking the 5-substituent or bearing different functional groups.

Diuretic class claim
Class-level
5-Substituted 2,3-dihydrobenzofuran-2-carboxylic acids claimed in US4435422A for diuretic compositions
Supports diuretic/uricosuric lead scaffold exploration
Class-level inference; compound-specific validation needed
Diuretic Uricosuric Benzofuran

Recommended Research and Industrial Application Scenarios for 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid (CAS 34385-94-9)


Tool Compound for Selective Hypocholesterolemic Studies in Rodent Models

Based on its demonstrated selective hypocholesterolemic activity in the Triton WR-1339 rat model, this compound is ideally suited as a tool compound for research focused on cholesterol-specific metabolic pathways, particularly when a comparator with a distinct lipid-modifying profile (e.g., the mixed-activity 6-chlorochroman analog) is required [3]. Its documented ability to lower plasma cholesterol validates its use as a positive control in assays designed to screen for novel cholesterol-lowering agents .

Investigation of Chlorine-Dependent Hepatic Enzyme Induction

The direct evidence that the 5-chloro substituent is essential for inducing hepatic enzymes (e.g., cytochrome P450) makes this compound a critical probe for structure-activity relationship (SAR) studies investigating the molecular basis of enzyme induction [3]. It can be used as a reference compound to benchmark the inductive capacity of novel analogs, with the inactive deschloro analog serving as a negative control [3].

Lead Scaffold for Diuretic and Uricosuric Drug Discovery

As a member of the patented class of 5-substituted 2,3-dihydrobenzofuran-2-carboxylic acids, this compound provides a validated starting point for medicinal chemistry programs aimed at developing novel diuretic or uricosuric agents [3]. Its procurement allows for the exploration of structure-activity relationships around this core scaffold, with the potential to generate new intellectual property by modifying substituents beyond those claimed in the original patents [3].

Application
Selection Property
Validation Focus
Rodent model cholesterol-lowering research
Chlorine-dependent selective hypocholesterolemic response
Endpoint selectivity vs. mixed-activity analogs
Chlorine-dependent CYP450 induction studies
5-Chloro substituent essential for enzyme induction
Compare induction vs. deschloro negative control
Diuretic/uricosuric lead scaffold exploration
Patented 5-substituted dihydrobenzofuran core
Assay-based diuretic activity confirmation
Quote Request

Request a Quote for 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.